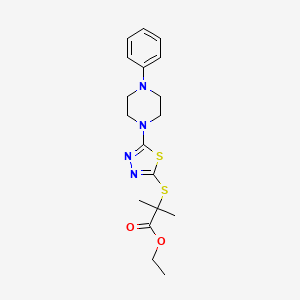

Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound with notable properties, useful across a variety of fields such as chemistry, biology, medicine, and industry. This article dives into its preparation, reactivity, applications, mechanism of action, and comparison with other similar compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Initial Synthesis: : Typically involves the construction of the 1,3,4-thiadiazole ring, followed by the incorporation of the piperazine and phenyl groups.

Reaction Conditions: : Reactions occur under controlled temperatures and may require catalysts to ensure proper formation of the thiadiazole ring and subsequent functional groups.

Industrial Production Methods

Scale-Up: : Industrially, synthesis often utilizes batch or continuous flow processes. The emphasis is on maximizing yield and purity while minimizing costs and environmental impact.

Reagents: : Common reagents include sulfur sources for thiadiazole formation and various alkylating agents for ester formation.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation and Reduction: : The compound may undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.

Substitution Reactions: : Both nucleophilic and electrophilic substitutions are possible, particularly at the phenyl and thiadiazole moieties.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for converting sulfides to sulfoxides.

Reduction: : Metal hydrides like sodium borohydride for reducing nitro groups, if present.

Major Products

Oxidation products like sulfoxides and sulfones.

Substituted derivatives with varied functional groups based on the reactions performed.

Applications De Recherche Scientifique

Chemistry

Utilized as an intermediate in the synthesis of more complex molecules.

Explored for its potential as a ligand in coordination chemistry.

Biology

Studied for its interaction with biological macromolecules due to its unique structure.

Medicine

Investigated for potential therapeutic properties, including antimicrobial and antipsychotic activities.

May act as a pharmacophore for drug design.

Industry

Employed in the development of specialty chemicals and materials due to its distinctive reactivity.

Mécanisme D'action

Molecular Targets: : The compound interacts with specific enzymes and receptors in biological systems, potentially inhibiting or modifying their activity.

Pathways Involved: : It can modulate biochemical pathways, which may include neurotransmitter pathways in the brain or enzymatic processes in microbes.

Comparaison Avec Des Composés Similaires

Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to the combination of a phenylpiperazine moiety with a thiadiazole ring, offering a unique set of chemical properties and biological activities.

Similar Compounds

2-Phenyl-1,3,4-thiadiazole Derivatives: : Known for their antifungal and antibacterial properties.

Piperazine Derivatives: : Widely used in antipsychotic and antiemetic medications.

Thioesters: : Commonly employed in organic synthesis for introducing thiol groups.

This compound offers a distinct combination that enhances its usefulness across multiple domains.

Activité Biologique

Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a synthetic compound that exhibits a diverse range of biological activities due to its unique structural features. This compound integrates a thiadiazole ring with a phenylpiperazine moiety, which is known for its pharmacological potential. The biological activity of this compound has been explored in various studies, highlighting its therapeutic applications.

Antimicrobial Properties

1,3,4-Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that compounds containing the thiadiazole ring possess broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that certain thiadiazole derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been well-documented. This compound may share similar mechanisms of action as other 1,3,4-thiadiazole compounds known for their efficacy in reducing seizure activity in animal models. The proposed mechanism involves modulation of neurotransmitter systems and ion channel activity .

Anticancer Effects

Recent investigations have revealed that thiadiazole derivatives can inhibit the proliferation of cancer cells. The compound under discussion has shown promise in preclinical studies targeting various cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in malignant cells .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be partially explained through its structure. The presence of the piperazine ring enhances interaction with biological targets due to its ability to form hydrogen bonds and engage in π–π stacking with aromatic residues in proteins. This structural feature is crucial for its binding affinity and subsequent biological effects .

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various thiadiazole derivatives reported that this compound exhibited an MIC of 12 μg/mL against E. coli, indicating strong antibacterial potential compared to control antibiotics .

Anticonvulsant Evaluation

In a controlled study on seizure models using mice, the compound demonstrated significant anticonvulsant effects at doses of 10 mg/kg and 20 mg/kg when administered intraperitoneally. The results showed a reduction in seizure frequency and duration compared to untreated controls .

Propriétés

IUPAC Name |

ethyl 2-methyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S2/c1-4-24-15(23)18(2,3)26-17-20-19-16(25-17)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCQVNWEVXBCJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.